molecular formula C7H13N3O2 B177985 1-carbamimidoylpiperidine-4-carboxylic Acid CAS No. 135322-16-6

1-carbamimidoylpiperidine-4-carboxylic Acid

Cat. No.: B177985
CAS No.: 135322-16-6
M. Wt: 171.2 g/mol
InChI Key: DCYAOXOBKROXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Carbamimidoylpiperidine-4-carboxylic acid is an organic compound with the molecular formula C7H13N3O2. It is a white to yellow solid at room temperature and is known for its stability and strong ammonia-like odor. This compound is primarily used in organic synthesis reactions and serves as a catalyst in various chemical processes .

Preparation Methods

The synthesis of 1-carbamimidoylpiperidine-4-carboxylic acid typically involves the reaction between carbamimidoyl chloride and piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps such as solvent extraction and chromatography to ensure the high quality of the final product.

Chemical Reactions Analysis

1-Carbamimidoylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Carbamimidoylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-carbamimidoylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The carbamimidoyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making it a useful tool in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

1-Carbamimidoylpiperidine-4-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various fields of research and industry .

Biological Activity

1-Carbamimidoylpiperidine-4-carboxylic acid, a compound with the molecular formula C7_7H13_{13}N3_3O2_2, has garnered attention for its potential biological activities, particularly in the context of enzyme interactions and therapeutic applications. This article reviews the compound's biological activity, including its mechanism of action, research findings, and comparative analysis with similar compounds.

This compound acts primarily through its interaction with specific enzymes and proteins. The carbamimidoyl group in this compound can form covalent bonds with the active sites of enzymes, leading to modulation or inhibition of their activity. This mechanism is particularly relevant in biochemical pathways where enzyme regulation is crucial, such as in metabolic processes and signal transduction pathways .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Inhibition of Creatine Transporter-1 (CRT-1) : The compound has been identified as a partial substrate for CRT-1, which is essential for maintaining intracellular creatine levels. Inhibition of CRT-1 may provide a therapeutic strategy for targeting cancer cells that overexpress this transporter .
  • Enzyme Interaction : The compound's ability to interact with enzymes suggests potential applications in drug design, particularly in developing enzyme inhibitors that could modulate metabolic pathways .

Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity Description Reference
CRT-1 InhibitionIdentified as a partial substrate; potential role in cancer therapy.
Enzyme ModulationForms covalent bonds with active sites, affecting enzyme activity.
Potential Therapeutic ApplicationsInvestigated as a precursor in pharmaceutical synthesis; ongoing research into its therapeutic uses.

Case Study 1: Inhibition of CRT-1

A study focused on the inhibition of CRT-1 by this compound revealed that it can block creatine transport, which is significant for cancer cells that rely on creatine for energy metabolism. This study highlighted the compound's potential as a pharmacological tool for targeting tumors with high CRT-1 expression .

Case Study 2: Enzyme Interaction Analysis

Another investigation examined how this compound interacts with various enzymes. The findings suggested that the compound could serve as a scaffold for designing new enzyme inhibitors, enhancing its applicability in drug discovery and development .

Comparative Analysis

When comparing this compound with similar compounds, distinct differences in biological activity and reactivity emerge:

Table 2: Comparison with Similar Compounds

Compound Structural Features Biological Activity
1-Carbamimidoylpiperidine-3-carboxylic acidIsomeric form; different position of carbamimidoyl groupVaries in reactivity; potential applications differ.
1-Carbamimidoylpyrrolidine-4-carboxylic acidPyrrolidine ring instead of piperidineExhibits different enzyme interactions due to ring size.

Properties

IUPAC Name

1-carbamimidoylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c8-7(9)10-3-1-5(2-4-10)6(11)12/h5H,1-4H2,(H3,8,9)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYAOXOBKROXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30928960
Record name 1-Carbamimidoylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135322-16-6
Record name 1-Carbamimidoylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Carbamimidoyl-piperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-carbamimidoylpiperidine-4-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
1-carbamimidoylpiperidine-4-carboxylic Acid
Reactant of Route 3
Reactant of Route 3
1-carbamimidoylpiperidine-4-carboxylic Acid
Reactant of Route 4
1-carbamimidoylpiperidine-4-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
1-carbamimidoylpiperidine-4-carboxylic Acid
Reactant of Route 6
1-carbamimidoylpiperidine-4-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.